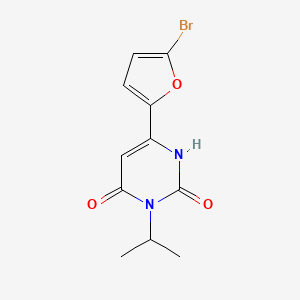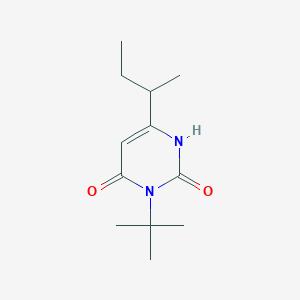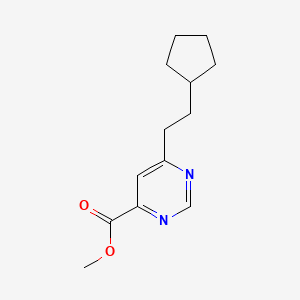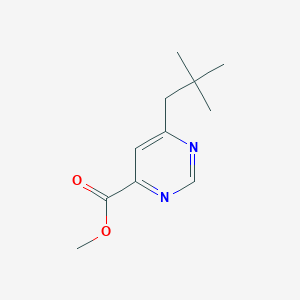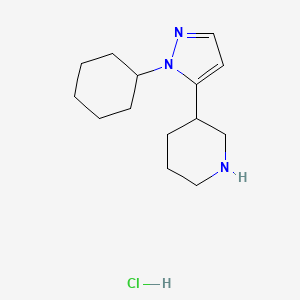
3-(1-Cyclohexyl-1H-pyrazol-5-yl)piperidinhydrochlorid
Übersicht
Beschreibung
“3-(1-cyclohexyl-1H-pyrazol-5-yl)piperidine hydrochloride” is a chemical compound with the CAS Number: 2034154-78-2. It has a molecular weight of 269.82 . This compound is a salt, with chloride (Cl) as the counterion .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H23N3.ClH/c1-2-6-13(7-3-1)17-14(8-10-16-17)12-5-4-9-15-11-12;/h8,10,12-13,15H,1-7,9,11H2;1H . This indicates that the compound contains a cyclohexyl group attached to a pyrazol ring, which is further connected to a piperidine ring. The hydrochloride indicates the presence of a chloride ion, forming a salt with the piperidine nitrogen .
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
3-(1-Cyclohexyl-1H-pyrazol-5-yl)piperidinhydrochlorid: ist eine Verbindung mit potentiellen Anwendungen in der medizinischen Chemie aufgrund ihrer strukturellen Ähnlichkeit zu Pyrazolderivaten, die für ihre therapeutischen Aktivitäten bekannt sind . Pyrazolderivate finden sich in verschiedenen Medikamenten mit antibakteriellen, entzündungshemmenden und antitumorigenen Eigenschaften. Diese Verbindung könnte als Vorläufer oder Zwischenprodukt bei der Synthese neuer pharmakologisch aktiver Moleküle dienen.
Landwirtschaft
Im landwirtschaftlichen Sektor wurden Pyrazolderivate, wie das in Frage stehende, als Herbizide und Pestizide eingesetzt . Sie können so konzipiert werden, dass sie bestimmte Schädlinge oder Unkräuter bekämpfen, ohne die Nutzpflanzen zu beeinträchtigen, was zu effizienteren und umweltfreundlicheren landwirtschaftlichen Praktiken führt.
Materialwissenschaft
Der heterocyclische Charakter der Verbindung macht sie in der Materialwissenschaft wertvoll. Heterocyclen sind entscheidend für die Entwicklung neuartiger Materialien mit spezifischen elektronischen, optischen oder mechanischen Eigenschaften . Diese Verbindung könnte verwendet werden, um Materialien mit einzigartigen Eigenschaften zu synthetisieren, die für verschiedene industrielle Anwendungen geeignet sind.
Umweltwissenschaften
Die Umweltwissenschaften können von der Verwendung heterocyclischer Verbindungen in der Schadstoffkontrolle und in Strategien zur Sanierung der Umwelt profitieren. Das Potenzial der Verbindung, komplexe Strukturen zu bilden, könnte genutzt werden, um Filter oder Absorbentien zu entwickeln, die Schadstoffe aufnehmen .
Analytische Chemie
In der analytischen Chemie können heterocyclische Verbindungen wie This compound als Standards oder Reagenzien in chemischen Analysen und Tests verwendet werden. Ihre stabilen Strukturen und ihre vorhersehbare Reaktivität machen sie geeignet für die Entwicklung neuer analytischer Methoden .
Biochemie
Schließlich könnte diese Verbindung in der Biochemie verwendet werden, um Enzym-Substrat-Interaktionen zu untersuchen oder als Baustein für die Synthese von Peptiden und Proteinen mit modifizierten Eigenschaften. Ihre Fähigkeit, mit biologischen Molekülen zu interagieren, könnte zu neuen Erkenntnissen über biochemische Pfade und Prozesse führen .
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been used as intermediates to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines . These are known to be selective and orally active dipeptidylpeptidase 4 inhibitors , which play a crucial role in glucose metabolism and are often targeted for the treatment of diabetes .
Biochemical Pathways
If it acts as a dipeptidylpeptidase 4 inhibitor like its related compounds , it could affect the incretin pathway, which is involved in insulin secretion and glucose homeostasis .
Pharmacokinetics
Similar compounds are known to be orally active , suggesting good absorption and bioavailability. The distribution, metabolism, and excretion of this compound would need to be studied further for a comprehensive understanding.
Result of Action
If it acts similarly to related compounds , it could potentially lead to increased insulin secretion and improved glucose homeostasis .
Biochemische Analyse
Biochemical Properties
3-(1-Cyclohexyl-1H-pyrazol-5-yl)piperidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to increased levels of incretin hormones, which are crucial for insulin secretion and glucose homeostasis.
Cellular Effects
The effects of 3-(1-Cyclohexyl-1H-pyrazol-5-yl)piperidine hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in pancreatic beta cells, it enhances insulin secretion by activating the cAMP signaling pathway . Additionally, it has been shown to upregulate the expression of genes involved in glucose metabolism, thereby improving cellular glucose uptake and utilization.
Molecular Mechanism
At the molecular level, 3-(1-Cyclohexyl-1H-pyrazol-5-yl)piperidine hydrochloride exerts its effects through several mechanisms. It binds to the active site of DPP-4, inhibiting its enzymatic activity. This inhibition prevents the degradation of incretin hormones, leading to prolonged insulin secretion. Furthermore, it can activate certain transcription factors, resulting in changes in gene expression that promote glucose metabolism and insulin sensitivity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1-Cyclohexyl-1H-pyrazol-5-yl)piperidine hydrochloride change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or extreme pH levels. Long-term studies have shown that prolonged exposure to the compound can lead to sustained improvements in cellular function, particularly in glucose metabolism and insulin secretion.
Dosage Effects in Animal Models
The effects of 3-(1-Cyclohexyl-1H-pyrazol-5-yl)piperidine hydrochloride vary with different dosages in animal models. At low doses, it effectively enhances insulin secretion and improves glucose tolerance without significant adverse effects . At higher doses, it can cause toxicity, manifesting as liver and kidney damage. Threshold effects have been observed, where doses above a certain level lead to a sharp increase in adverse effects.
Metabolic Pathways
3-(1-Cyclohexyl-1H-pyrazol-5-yl)piperidine hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as DPP-4 and other proteases, influencing metabolic flux and metabolite levels . The compound’s metabolism primarily occurs in the liver, where it undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites that are excreted via the kidneys.
Transport and Distribution
Within cells and tissues, 3-(1-Cyclohexyl-1H-pyrazol-5-yl)piperidine hydrochloride is transported and distributed through specific transporters and binding proteins . It is known to interact with plasma proteins, which facilitate its distribution to various tissues. The compound tends to accumulate in the liver and pancreas, where it exerts its primary effects on glucose metabolism.
Subcellular Localization
The subcellular localization of 3-(1-Cyclohexyl-1H-pyrazol-5-yl)piperidine hydrochloride is crucial for its activity. It is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling molecules . Additionally, it can be directed to specific compartments or organelles through targeting signals or post-translational modifications, enhancing its efficacy in modulating cellular processes.
Eigenschaften
IUPAC Name |
3-(2-cyclohexylpyrazol-3-yl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3.ClH/c1-2-6-13(7-3-1)17-14(8-10-16-17)12-5-4-9-15-11-12;/h8,10,12-13,15H,1-7,9,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNBSKQSHWCDRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=CC=N2)C3CCCNC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


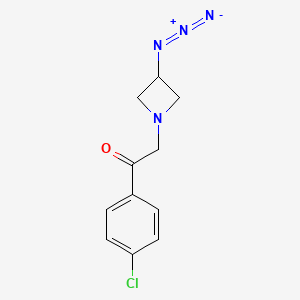
![1-{4-[3-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl}ethan-1-one](/img/structure/B1484127.png)
![Methyl 6,6-difluoro-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B1484129.png)
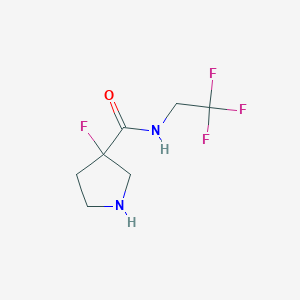
![6-[(Thiophen-3-yl)methyl]pyrimidin-4-amine](/img/structure/B1484131.png)

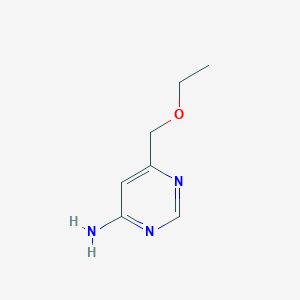


![6-[(2-Fluorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484139.png)
